molecular formula C19H21ClN2O3S B2967904 2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922087-66-9

2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Katalognummer: B2967904
CAS-Nummer: 922087-66-9
Molekulargewicht: 392.9
InChI-Schlüssel: MEIWELKJGGJDJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a synthetic organic compound designed for research purposes. It features a 3,4-dihydroisoquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . This core structure is fused with a 4-chlorophenyl acetamide group via a sulfonyl-ethyl linker, creating a complex molecule of significant interest in early-stage drug discovery and biochemical probing. The 3,4-dihydroisoquinoline moiety is a common structural element in compounds studied for a range of potential therapeutic applications. Published research on analogous structures has shown that this scaffold can be found in molecules investigated as potential antifungal agents , antiviral agents targeting HIV-1 reverse transcriptase , and antidepressant agents with neuroprotective effects . The specific inclusion of the sulfonyl group and the chlorophenyl acetamide chain in this compound suggests potential for unique interactions with biological targets, possibly influencing enzymatic activity or receptor binding. Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening against novel targets, exploring structure-activity relationships (SAR), and developing new therapeutic leads in areas such as infectious diseases, oncology, and central nervous system (CNS) disorders. This product is intended for research and development use in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIWELKJGGJDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3O2SC_{15}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 343.82 g/mol. The presence of the 4-chlorophenyl group and the sulfonamide moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential as an antibacterial agent, enzyme inhibitor, and anticancer compound.

Antibacterial Activity

Recent studies have demonstrated that derivatives containing the sulfonamide group exhibit significant antibacterial properties. For instance, compounds similar to our target compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that the sulfonamide moiety may enhance antibacterial efficacy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a study assessing AChE inhibition, it was found that several synthesized compounds exhibited strong inhibitory activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's . The mechanism of action appears to involve competitive inhibition, which is crucial for developing therapeutic agents targeting cholinergic pathways.

Anticancer Properties

Preliminary investigations into the anticancer activity of related compounds have shown promising results. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the dihydroisoquinoline structure is thought to contribute to this activity by interfering with cellular proliferation pathways .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of compounds related to 2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide :

  • Synthesis and Characterization : A study synthesized a series of compounds based on similar structures and characterized them using IR, NMR, and mass spectrometry techniques. The results indicated successful incorporation of the desired functional groups .
  • Antibacterial Screening : In a systematic screening of synthesized compounds against bacterial strains, several exhibited potent activity. Notably, those with sulfonamide groups showed enhanced interaction with bacterial enzymes, leading to increased antibacterial efficacy .
  • Enzyme Inhibition Assays : AChE inhibition assays revealed that certain derivatives could inhibit enzyme activity effectively, suggesting their potential use in treating conditions characterized by cholinergic deficits .

Data Tables

Biological ActivityCompound StructureActivity LevelReference
AntibacterialSulfonamide DerivativeModerate to Strong
AChE InhibitionDihydroisoquinoline DerivativeStrong
AnticancerVarious DerivativesSignificant Cytotoxicity

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Modifications Key Functional Groups Reference ID
2-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide Ethyl sulfonyl linker 4-Chlorophenyl, acetamide, dihydroisoquinoline -
N-(4-Chlorophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (5j) Methoxy groups at C6/C7 of dihydroisoquinoline 4-Chlorophenyl, acetamide
(R)-N-(5-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) Benzothiazole replaces 4-chlorophenyl Chlorobenzothiazole, acetamide, dihydroisoquinoline
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide replaces acetamide 5-Oxopyrrolidine, sulfonyl linker
N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide (TKDC) Methanesulfonamide replaces ethyl sulfonyl acetamide Methanesulfonamide, ketone linker

Key Insights :

  • Substituent Effects : The 6,7-dimethoxy groups in 5j enhance water solubility but reduce MAO-B affinity compared to the target compound’s sulfonyl group, which improves enzyme binding .
  • Heterocyclic Replacements : Benzothiazole derivatives (e.g., 4b ) exhibit distinct selectivity for AChE/BChE over MAOs, attributed to the benzothiazole ring’s planar geometry .
  • Linker Variations : The pyrrolidine-carboxamide in the 5j analogue may reduce metabolic stability due to increased steric hindrance .

Key Insights :

  • Yield and Purity : Benzothiazole derivatives (e.g., 4b ) achieve high purity (100%) via recrystallization, suggesting robust synthetic protocols .
  • Melting Points : The lower melting point of 5j (177–179°C vs. 248°C for 4b ) correlates with its methoxy groups reducing crystallinity .

Pharmacological Activity Comparisons

Key Insights :

  • Enzyme Selectivity: The target compound’s sulfonyl group may favor MAO-B inhibition, similar to safinamide, a known MAO-B inhibitor .
  • Dual Activity : Benzothiazole derivatives (e.g., 4b ) demonstrate dual MAO-B/BChE inhibition, while the target compound’s 4-chlorophenyl group may enhance selectivity for MAO-B .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.